Hexanal-d12
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,6-dodecadeuteriohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARKCYVAAOWBJS-PSDCQUMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747890 | |
| Record name | (~2~H_12_)Hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-74-3 | |
| Record name | (~2~H_12_)Hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXANAL-D12 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Fidelity Assessment of Hexanal D12
Deuterated Aldehyde Synthesis Routes
The preparation of deuterated aldehydes, including Hexanal-d12, can be broadly categorized into two main approaches: direct deuteration of a non-deuterated aldehyde precursor and the synthesis from a pre-deuterated starting material.
Direct deuteration involves the exchange of hydrogen atoms for deuterium (B1214612) on the aldehyde molecule itself. This is often achieved through Hydrogen-Deuterium Exchange (HDE) reactions. Modern synthetic chemistry has produced several catalytic methods to facilitate this exchange with high efficiency. nih.govresearchgate.net These strategies are attractive due to the direct conversion of readily available starting materials.
Key catalytic approaches include:
Transition-Metal Catalysis : Catalysts based on iridium, ruthenium, and palladium have been employed for HDE reactions. nih.govacs.org These methods often utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. For instance, palladium-catalyzed systems can achieve deuterated formylation of aryl sulfonium (B1226848) salts, providing a route to C-1 deuterated aldehydes with high isotopic incorporation. acs.org
Organocatalysis : N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts that promote a reversible HDE reaction with various aldehydes, including aliphatic ones. nih.govresearchgate.net This method is noted for its operational simplicity and can achieve high levels of deuterium incorporation (>95%) by using an excess of D₂O to drive the equilibrium towards the deuterated product. nih.gov
Photoredox Catalysis : Visible light-mediated photoredox catalysis offers a distinct, neutral radical-based approach to HDE. nih.gov This technique can generate an acyl radical from the aldehyde, which then undergoes a Hydrogen Atom Transfer (HAT) process with a deuterated source, leading to the formation of the C-1 deuterated aldehyde. nih.gov
| Catalytic Method | Typical Catalyst | Deuterium Source | Key Features |
|---|---|---|---|
| Transition-Metal Catalysis | Palladium (Pd), Iridium (Ir), Ruthenium (Ru) | D₂O, DCOONa | Enables late-stage C-H functionalization; can offer high regioselectivity. acs.orgacs.org |
| Organocatalysis | N-Heterocyclic Carbenes (NHC) | D₂O | Operationally simple, cost-effective, and applicable to a broad range of aldehydes. nih.gov |
| Photoredox Catalysis | Photocatalyst (e.g., 4CzIPN) | D₂O | Proceeds via a neutral radical pathway; effective for both aromatic and aliphatic aldehydes. nih.gov |
An alternative and often more direct route to fully deuterated compounds like this compound involves the chemical transformation of a precursor that is already isotopically labeled. This approach can provide high isotopic purity by design, as the deuterium atoms are incorporated in an earlier synthetic step.
A common strategy is the reduction of a deuterated carboxylic acid or its ester derivative. For the synthesis of this compound, one would start with a fully deuterated hexanoic acid derivative. The reduction of a carboxylic acid to an aldehyde requires careful selection of the reducing agent to avoid over-reduction to the corresponding alcohol (Hexanol-d12).
A typical reaction sequence is the reduction of a deuterated ester using a deuterated reducing agent. For example, a method analogous to the synthesis of other deuterated aldehydes involves the reduction of a deuterated ester with a reagent like Lithium Aluminum Deuteride (LiAlD₄). The reduction of Hexanoic acid-d11 ethyl ester with LiAlD₄ would yield this compound, ensuring complete deuteration at all positions.
| Precursor | Reagent | Product | Description |
|---|---|---|---|
| Hexanoic acid-d11 ester | Lithium Aluminum Deuteride (LiAlD₄) | This compound | Reduction of the ester provides the target aldehyde with the final deuterium atom incorporated at the formyl position. |
Direct Deuteration Strategies
Isotopic Exchange Techniques and Controlled Deuterium Incorporation
Isotopic exchange techniques are fundamental to the synthesis of deuterated compounds, allowing for the substitution of protium (B1232500) (¹H) with deuterium (²H). The control over the extent and position of deuterium incorporation is paramount for producing isotopically pure materials. Hydrogen-Deuterium Exchange (HDE) reactions, often catalyzed, are the primary method for this purpose. nih.gov
The level of deuterium incorporation is typically controlled by the reaction conditions. In catalytic systems using D₂O as the deuterium source, the use of a large excess of D₂O can drive the exchange reaction to completion, resulting in high levels of deuteration. nih.govnih.gov Other factors that influence the degree of isotopic exchange include the choice of catalyst, reaction temperature, and duration. For example, N-heterocyclic carbene-catalyzed HDE reactions can achieve deuterium incorporation levels greater than 95%. nih.gov
Base-catalyzed HDE is a simple method that relies on keto-enol equilibria to exchange acidic alpha-hydrogens for deuterium. mdpi.com For aldehydes, this can facilitate deuteration at the α-carbon. More advanced methods use transient directing groups to achieve site-selective deuteration. For instance, palladium catalysis with an amino acid as a transient directing group has been used for the specific ortho-deuteration of aromatic aldehydes, demonstrating a high degree of positional control. acs.org While this example is for aromatic systems, the principle of using directing groups to control the position of C-H activation and deuteration is a key strategy in modern synthetic chemistry. uni-rostock.de
Analytical Verification of Isotopic Purity and Positional Isomerism
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the level of deuterium incorporation by accurately measuring the mass-to-charge ratio (m/z) of the molecule. The substitution of 12 hydrogen atoms (atomic mass ≈ 1.008 Da) with 12 deuterium atoms (atomic mass ≈ 2.014 Da) results in a significant mass increase.
| Compound | Molecular Formula | Monoisotopic Mass (u) | Technique Application |
|---|---|---|---|
| Hexanal | C₆H₁₂O | 100.0886 | Reference standard for comparison. |
| This compound | C₆D₁₂O | 112.1641 | The observed mass shift confirms deuterium incorporation; the isotopic distribution indicates purity. nist.gov |
The analysis typically involves a combination of proton (¹H) and deuterium (²H) NMR spectroscopy:
¹H NMR : In a fully deuterated sample of this compound, the ¹H NMR spectrum should show a near-complete absence of signals corresponding to the hexyl chain and the aldehyde proton. The quantification of small residual proton signals allows for a very precise calculation of the site-specific deuteration level. researchgate.net
²H NMR : The deuterium NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. This provides direct evidence of the isotopic distribution.
¹³C NMR : The substitution of hydrogen with deuterium also causes small, predictable shifts in the chemical shifts of adjacent ¹³C nuclei (known as isotopic shifts). Analyzing these shifts in the ¹³C NMR spectrum can provide further confirmation of the deuteration pattern and purity. researchgate.net
Together, these NMR techniques provide a comprehensive picture of the isotopic distribution, verifying both the completeness and the regiochemistry of the deuteration process. wikipedia.org
Advanced Analytical Applications of Hexanal D12 in Quantitative and Qualitative Studies
Application as an Internal Standard in Chromatographic-Mass Spectrometric Techniques
The primary application of Hexanal-d12 lies in its use as an internal standard for chromatographic-mass spectrometric methods. smolecule.com Its chemical properties are nearly identical to its non-deuterated counterpart, hexanal (B45976), allowing it to mimic the analyte's behavior during extraction, derivatization, and analysis. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Quantification
In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is instrumental for the accurate quantification of volatile compounds, especially hexanal, which is a key marker for lipid peroxidation in various matrices like foods and biological tissues. nih.govoup.comantec.de By adding a known amount of this compound to a sample, any variations in sample preparation and injection volume can be corrected, as the ratio of the analyte to the internal standard remains constant. nih.gov This approach has been successfully employed in the analysis of volatile compounds in diverse products such as milk, pecans, and plant-based foods. montclair.edumdpi.comsigmaaldrich.com For instance, in a study on the oxidative stability of soybean oil, this compound was used to monitor the formation of hexanal over a 28-week period. oup.com Similarly, it has been used to quantify off-flavors in milk induced by light exposure. sigmaaldrich.com The use of Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, utilizing this compound as an internal standard, has been optimized for the analysis of hexanal in butter and mayonnaise-type soy dressing. nih.govredalyc.orgredalyc.org
Table 1: Application of this compound in GC-MS for Volatile Compound Quantification
| Sample Matrix | Analyte(s) | Key Findings |
| Soybean Oil | Hexanal | Monitored lipid oxidation over 28 weeks. oup.com |
| Milk | Pentanal, Hexanal, Dimethyldisulfide | Quantified light-induced off-flavors. sigmaaldrich.com |
| Butter | Hexanal | Method developed and validated for quantification during storage. nih.gov |
| Mayonnaise-type Soy Dressing | Hexanal | HS-SPME-GC-MS method developed for oxidation monitoring. redalyc.orgredalyc.org |
| Pecans | 63 flavor-active compounds | Quantified volatiles in raw and roasted samples. montclair.edu |
| Plant-based cakes | 59 volatile compounds | Identified and quantified odor-active molecules. zenodo.org |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity
For complex matrices where co-eluting compounds can interfere with quantification, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. ncsu.edu In this technique, a specific parent ion of the analyte (and the internal standard) is selected and then fragmented to produce unique daughter ions for detection. This process significantly reduces background noise and improves the signal-to-noise ratio. A method was developed for the simultaneous analysis of 19 taste and odor compounds in drinking water using GC-MS/MS, where this compound was employed as an internal standard for a group of these compounds. ncsu.edu This approach allows for reliable detection and quantification at very low concentration levels, which is crucial for monitoring water quality. ncsu.edu The use of tandem mass spectrometry ensures that even in the presence of complex sample matrices, the target analytes can be accurately measured. ncsu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is suited for less volatile and thermally labile molecules. This compound has also found application in LC-MS methods, often involving derivatization to improve chromatographic retention and ionization efficiency. acs.org For example, a stable isotope dilution analysis using UHPLC-MS/MS was developed for the quantification of important dairy odorants and tastants in milk desserts, where this compound was part of the internal standard mixture. acs.org In another innovative approach, a fully automated in-tube solid-phase microextraction/liquid chromatography-post column derivatization-mass spectrometry (in-tube SPME/LC-PCD-MS) method was developed for the analysis of urinary hexanal and heptanal, potential lung cancer biomarkers. nih.gov
Stable Isotope Dilution Analysis (SIDA) Method Development and Validation
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis due to its high accuracy and precision. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is the cornerstone of this method. ncsu.edu SIDA effectively corrects for matrix effects and variations in extraction recovery because the isotopically labeled standard behaves almost identically to the native analyte throughout the analytical process. ncsu.edunih.gov The validation of SIDA methods involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). redalyc.org Numerous studies have demonstrated the successful validation of SIDA methods using this compound for the analysis of hexanal and other volatile compounds in various food and biological samples, confirming the reliability and robustness of this approach. oup.comnih.govmontclair.edusigmaaldrich.com
Table 2: Validation Parameters of a SIDA Method for Hexanal in Mayonnaise-Type Soy Dressing
| Parameter | Result |
| Linearity Range | 1 to 3000 ng/g |
| Limit of Detection (LOD) | 1.06 ng/g |
| Limit of Quantification (LOQ) | 3.53 ng/g |
| Repeatability (average) | 3.3% |
| Recovery | 97.7% |
| Source: redalyc.orgredalyc.org |
Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Beyond its role as an internal standard, this compound has specific applications in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structure and dynamics. smolecule.com
Minimization of Proton Signals for Enhanced Resolution
In ¹H NMR spectroscopy, the presence of numerous proton signals can lead to complex and overlapping spectra, making interpretation difficult. libretexts.org The substitution of hydrogen atoms with deuterium in this compound effectively eliminates its proton signals from the spectrum because deuterium resonates at a different frequency. smolecule.com This isotopic substitution is highly advantageous when studying the remaining protons in a molecule or a complex mixture, as it minimizes interference and enhances the resolution of the signals of interest. smolecule.com This allows researchers to gain clearer insights into the structure and dynamics of the molecules under investigation in fields such as organic chemistry and biochemistry. smolecule.com
Probing Molecular Structure and Dynamics
The isotopic labeling of hexanal with deuterium to create this compound (dodecadeuteriohexanal) offers a powerful and non-invasive tool for investigating molecular structure and dynamics. smolecule.com The substitution of hydrogen atoms with deuterium provides a subtle yet definitive marker that can be tracked using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). smolecule.comimreblank.ch These methods leverage the unique physical properties of deuterium to provide high-resolution insights into molecular conformation, isotopic labeling position, and the behavior of molecules in complex environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure, and the use of deuterated compounds like this compound significantly enhances its capabilities. The primary advantage of replacing protons (¹H) with deuterium (²H or D) is the simplification of ¹H-NMR spectra. smolecule.com Since deuterium resonates at a completely different frequency from protons, the ¹H-NMR spectrum of a molecule containing this compound moieties will be devoid of signals from the deuterated positions. This reduction in signal complexity allows researchers to more clearly observe and interpret the signals of the remaining protons in a molecule or interacting species. smolecule.com
Research on partially deuterated hexanal isotopologues demonstrates the precision of NMR in confirming molecular structure. In a study characterizing [5,6-²H₂]hexanal, both ¹H-NMR and ¹³C-NMR were used to unequivocally determine the exact positions of the deuterium labels. imreblank.ch The analysis revealed distinct changes in the spectra compared to the unlabeled compound. For instance, the signal for the methyl group (C-6), which appears as a triplet in standard hexanal, was resolved as a 1:1:1 doublet in the deuterated version, confirming the substitution of one deuterium atom at that position. imreblank.ch Similarly, unresolved multiplets in the nondeuterated compound became clearly defined, allowing for precise structural assignment. imreblank.ch
Table 1: Comparative ¹H-NMR Data for Unlabeled Hexanal vs. [5,6-²H₂]hexanal
| Position | Unlabeled Hexanal (Expected Pattern) | [5,6-²H₂]hexanal (Observed Pattern) | Interpretation |
|---|---|---|---|
| 4-CH₂ and 5-CH₂ | Unresolved Multiplet | Resolved Multiplet (Reduced Integral) | Deuteration at C-5 simplifies the signal and reduces the proton count. imreblank.ch |
| 6-CH₃ | Triplet | 1:1:1 Doublet | Coupling to a single deuterium on the adjacent carbon (C-5) and substitution on the methyl group itself changes the splitting pattern. imreblank.ch |
Beyond static structure, deuterium NMR is also adept at probing molecular dynamics. Studies on related deuterated lipophiles, such as 1-hexanol-d2, have shown that deuterium NMR can monitor the time-dependent partitioning of these molecules into lipid bilayers. nih.gov The technique can distinguish between molecules in an isotropic (freely tumbling) state and those in an anisotropic environment (ordered, as within a membrane), providing information on molecular movement, orientation, and interactions over time. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides complementary information by measuring the mass-to-charge ratio of ions. The increased mass of this compound (M+12 compared to hexanal) makes it easily distinguishable from its non-deuterated counterpart. sigmaaldrich.com This property is fundamental to its use in isotope dilution assays, but it is also critical for confirming the success of isotopic labeling and for structural analysis through fragmentation patterns.
When a molecule is ionized in a mass spectrometer, it often breaks apart into characteristic fragment ions. The masses of these fragments provide a fingerprint for the molecule's structure. In the case of deuterated compounds, the fragmentation pattern shifts in a predictable way, allowing researchers to pinpoint the location of the deuterium atoms.
For example, the mass spectrum of [5,6-²H₂]hexanal showed a molecular ion at m/z 102, confirming the incorporation of two deuterium atoms (compared to m/z 100 for unlabeled hexanal). imreblank.chnih.gov Furthermore, the analysis of fragment ions, such as those at m/z 84, 74, and 58, was consistent with the specific labeling positions. imreblank.ch The presence or absence of deuterium on certain fragments, like the one produced by the McLafferty rearrangement (m/z 44), can definitively rule out other possible labeling sites. imreblank.ch
Table 2: Key Mass Spectrometry Fragments for [5,6-²H₂]hexanal
| m/z Value | Ion | Significance |
|---|---|---|
| 102 | Molecular Ion [M]⁺ | Confirms the incorporation of two deuterium atoms. imreblank.ch |
| 84 | [M-H₂O]⁺ | Fragment indicating loss of water, with mass shifted by deuterium. imreblank.ch |
| 74 | Fragment | Observed fragment consistent with deuteration at the terminal end. imreblank.ch |
| 58 | Fragment | Observed fragment consistent with deuteration at the terminal end. imreblank.ch |
| 44 | McLafferty Rearrangement Product | This fragment was unshifted, ruling out deuterium labeling on C-1 or C-2. imreblank.ch |
Together, NMR and MS analyses of this compound and its partially labeled variants provide a comprehensive picture of molecular structure and behavior. These techniques are essential for verifying the synthesis of isotopically labeled standards and for conducting advanced studies where tracking the fate of a specific molecule within a complex chemical or biological system is required.
Investigative Research Applications of Hexanal D12 in Chemical and Biological Systems
Elucidation of Lipid Oxidation Pathways in Non-Biological and Agro-Food Matrices
The oxidation of lipids is a significant process that affects the quality and shelf life of food products and is implicated in various biological processes. smolecule.com Hexanal-d12 is instrumental in studying these complex pathways. smolecule.com
Tracing the Formation and Evolution of Volatile Carbonyl Compounds
Hexanal (B45976) is a well-known secondary product of lipid oxidation, particularly from the degradation of linoleic acid. mdpi.comnih.gov Its presence and concentration are often used as markers for the extent of oxidation in food matrices like oils, potato chips, and mayonnaise. smolecule.com By using this compound as an internal standard in techniques like gas chromatography-mass spectrometry (GC-MS), researchers can accurately quantify the formation of hexanal and other volatile carbonyl compounds during oxidation. smolecule.commontclair.edumdpi.com
This isotopic labeling allows scientists to distinguish between the hexanal that is endogenously formed during the experiment and the known amount of this compound added as a standard. mdpi.com This is crucial for creating accurate standard curves for quantification. researchgate.net For example, in studies of plant-based proteins and roasted pecans, this compound has been used to quantify the volatile profiles, providing a clearer picture of the chemical changes occurring during processing and storage. montclair.eduresearchgate.net
The use of this compound helps in understanding the complex mixture of volatile aroma compounds that can act as signatures for different food products. researchgate.net Research has utilized this compound to quantify aldehydes in various plant protein isolates, revealing distinct volatile profiles for soy, pea, and brown rice proteins. researchgate.net Similarly, it has been employed to study the changes in volatile compounds of pecans during roasting, elucidating the effects on flavor. montclair.edu
Kinetic Studies of Oxidative Degradation Processes
Kinetic studies are essential for understanding the rate at which oxidative degradation occurs. rsc.orghathitrust.orgscielo.org.mx this compound can be employed in these studies to monitor the progression of lipid oxidation over time. By tracking the formation of hexanal relative to the stable concentration of the internal standard, researchers can determine the kinetics of the degradation process. core.ac.uk This information is vital for predicting the shelf life of food products and for developing strategies to inhibit or slow down oxidation. uwi.edu
For instance, in studies on the oxidative stability of oils, this compound is used to quantify the formation of hexanal, a marker for the later stages of lipid oxidation. mdpi.com This allows for a detailed assessment of how different factors, such as storage conditions or the presence of antioxidants, influence the rate of oxidation. mdpi.com
Research on Volatile Organic Compound (VOC) Dynamics in Plant and Environmental Systems
Plants naturally produce a wide array of volatile organic compounds (VOCs) that play crucial roles in their interaction with the environment. researchgate.netnih.gov this compound is a valuable tool for studying the dynamics of these VOCs in various contexts. smolecule.com
Characterization of Plant Volatile Profiles and Biosynthesis
The aromatic profile of plants is a complex mixture of numerous volatile compounds. nih.gov this compound is utilized as an internal standard in analytical techniques to accurately identify and quantify these compounds. ncsu.edu This is particularly important in the food and beverage industry for quality control and in ecological studies to understand plant-animal and plant-plant interactions. nih.govncsu.edu
In the analysis of grape volatiles, for example, this compound has been used as an internal standard to quantify C6 aldehydes and alcohols, which contribute to the "green" and "grassy" notes of wine. researchgate.net This allows for a detailed characterization of the aroma profile of different grape varieties and how it changes during ripening. researchgate.net Similarly, it has been used in the study of volatile compounds in blueberries. sci-hub.se
The table below presents data on the use of this compound in the analysis of plant volatiles.
| Plant Material | Analytical Technique | Purpose of this compound | Key Findings |
| Grapes | HS-SPME-GC-MS | Internal Standard | Quantification of C6 aldehydes and alcohols, important for wine aroma. researchgate.net |
| Plant Proteins (Soy, Pea, Brown Rice) | SPME-GC/MS | Internal Standard | Characterization and quantification of volatile aroma profiles. researchgate.net |
| Pecans | HS-SPME-GC-MS | Internal Standard | Investigation of volatile profile changes during roasting. montclair.edu |
| Blueberries | GC-MS | Internal Standard | Characterization of aroma-active compounds. sci-hub.se |
Investigation of Post-Harvest Physiological Responses
After harvesting, fruits and vegetables undergo various physiological changes that affect their quality and shelf life. uwi.eduresearchgate.netresearchgate.net Hexanal itself has been investigated as a post-harvest treatment to delay ripening and reduce decay. uwi.eduresearchgate.netresearchgate.nettci-thaijo.orgcabidigitallibrary.org In research settings, this compound can be used to trace the uptake, metabolism, and effects of exogenously applied hexanal.
By applying this compound to fruits and then analyzing the tissues over time, researchers can track how the compound is metabolized by the plant. researchgate.net This can reveal, for example, if hexanal is converted into other compounds, such as hexanol or hexyl acetate, which also contribute to the fruit's aroma. researchgate.net This information is crucial for optimizing post-harvest treatments to extend shelf life while maintaining or even enhancing desirable sensory qualities.
Studies in Atmospheric Chemistry and Environmental Fate
Volatile organic compounds, including hexanal, are released into the atmosphere from both natural and anthropogenic sources and play a significant role in atmospheric chemistry. nih.govcopernicus.org They can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate.
This compound can be used in laboratory studies to investigate the atmospheric oxidation of hexanal. copernicus.org By reacting this compound with atmospheric oxidants like hydroxyl radicals (OH) or ozone (O3) in controlled reaction chambers, scientists can identify the resulting products and elucidate the reaction mechanisms. The isotopic label helps in distinguishing the reaction products from any background contaminants. smolecule.com
Atmospheric Oxidation Kinetics and Photolysis of Aldehydes
This compound, a deuterated isotopologue of hexanal, serves as a critical tool in atmospheric chemistry for investigating the oxidation kinetics and photolysis of aldehydes. Aldehydes are significant components in the troposphere, originating from both natural and anthropogenic sources, and their atmospheric fate is primarily dictated by reactions with hydroxyl (OH) radicals and by photolysis. copernicus.orgcopernicus.org The use of stable isotope labeling with this compound allows researchers to trace reaction pathways and determine kinetic parameters with high precision.
In studies of OH-initiated oxidation, this compound helps to elucidate complex reaction mechanisms. The oxidation of hexanal can proceed via hydrogen abstraction from different carbon atoms, primarily the aldehydic carbon (C1) or other carbons along the alkyl chain, such as C4. helsinki.firesearchgate.net These different initial steps lead to distinct product distributions, including fragmentation and functionalization pathways. helsinki.fi By using this compound, scientists can track the fate of the deuterium-labeled fragments and intermediates using techniques like mass spectrometry, providing unambiguous evidence for specific reaction channels. For instance, joint theoretical and experimental analyses have shown that both C1 and C4 H-abstraction channels contribute to the formation of highly oxygenated organic molecules (HOMs). helsinki.fi
Research has established that the reaction with OH radicals is the main atmospheric loss process for hexanal, although photolysis is also a non-negligible pathway. copernicus.org Kinetic studies have determined the rate coefficients for the reaction of OH with hexanal over various temperatures. copernicus.org The substitution of hydrogen with deuterium (B1214612) in this compound introduces a kinetic isotope effect (KIE), which can alter reaction rates. This effect is instrumental in verifying the transition states of hydrogen abstraction steps, as the heavier deuterium atom generally leads to a slower reaction rate for bond-breaking events. Furthermore, studies on the photolysis of aldehydes, which can be excited by UV radiation to dissociate, benefit from isotopic labeling. nih.govbeilstein-journals.org Investigating the photolysis of this compound helps to quantify the quantum yields of different photodissociation channels and understand how these processes contribute to the formation of secondary pollutants. copernicus.orgnih.gov
Table 1: Key Processes in Atmospheric Fate of Hexanal
| Process | Key Reactant/Condition | Significance |
| OH-initiated Oxidation | Hydroxyl Radical (OH) | Primary daytime loss pathway, leading to functionalization or fragmentation. copernicus.orgcopernicus.org |
| Photolysis | UV Radiation (λ=250–370nm) | Contributes to atmospheric degradation, especially during daytime. copernicus.org |
| NO3 Radical Reaction | Nitrate Radical (NO3) | Prevalent nighttime loss pathway. copernicus.org |
Secondary Organic Aerosol (SOA) Formation Mechanisms
This compound is instrumental in elucidating the mechanisms of Secondary Organic Aerosol (SOA) formation. SOA is formed when volatile organic compounds (VOCs) like hexanal are oxidized in the atmosphere to produce less volatile products that partition into the aerosol phase. rsc.orgiiasa.ac.at These aerosols have significant impacts on air quality and climate. The oxidation of long-chain aldehydes is expected to contribute to SOA formation. researchgate.net
The use of this compound allows researchers to trace the conversion of the initial gas-phase aldehyde into particle-phase components. Through oxidation by OH radicals, hexanal is transformed into highly oxygenated organic molecules (HOMs), which are key precursors to SOA. helsinki.ficopernicus.org Experimental flow reactor studies have demonstrated that the oxidation of hexanal can rapidly form HOM monomers and accretion products (dimers) within seconds. helsinki.ficopernicus.org By labeling the precursor with deuterium, the resulting aerosol components can be definitively identified and quantified with mass spectrometry, distinguishing them from background organic aerosol.
Studies have shown that the structure of the parent aldehyde influences SOA yields. For n-aldehydes, oxidation can lead to fragmentation, which produces more volatile products and reduces SOA formation, or functionalization, which adds oxygen-containing groups, lowers volatility, and enhances SOA formation. researchgate.net The competition between these pathways is a key area of research. For example, under high-NOx conditions, the oxidation of aldehydes can lead to the formation of peroxyacetyl nitrates (PANs), which are relatively volatile and can suppress SOA yields compared to the oxidation of n-alkanes. copernicus.orgresearchgate.net Using this compound in such studies helps to quantify the yields of specific deuterated products, clarifying the branching ratios between different reaction pathways that either promote or hinder aerosol formation. researchgate.net
Environmental Transport and Degradation Studies of Aldehydic Compounds
The stable isotope label in this compound makes it an effective tracer for studying the environmental transport and degradation of aldehydic compounds. smolecule.com As a representative of aldehydes released from biogenic and anthropogenic sources, understanding the fate of hexanal is crucial for assessing its environmental impact. Stable isotope labeling is a powerful technique used in environmental science to track the movement and transformation of compounds through various environmental compartments, including air, water, and soil. smolecule.com
When this compound is introduced into a controlled environmental system (e.g., a soil microcosm or an aquatic environment), its unique mass allows it to be distinguished from naturally occurring (unlabeled) hexanal. This enables researchers to follow its path and measure its degradation rate without interference from endogenous sources. For example, studies can be designed to measure the rate of volatilization from water, adsorption to soil particles, or biodegradation by microorganisms. The appearance of deuterated metabolites, such as hexanoic acid-d11 or hexanol-d13, provides direct evidence of specific degradation pathways. smolecule.com This information is vital for developing accurate environmental fate models that predict the persistence and potential exposure risks associated with aldehydic pollutants.
Probing Non-Human Metabolic Pathways and Deuterium Isotope Effects
Biochemical Pathway Tracing in Non-Human Organisms (e.g., plants, microorganisms)
This compound is a valuable tool for tracing biochemical pathways in non-human organisms like plants and microorganisms. smolecule.com Hexanal itself is a well-known volatile organic compound (VOC) produced by many plants and microbes, often as a product of lipid peroxidation. pan.olsztyn.plresearchgate.net It plays roles in plant defense and as a signaling molecule. By introducing this compound, researchers can follow its metabolic fate within an organism.
For example, in studies on apple slices, it was shown that exogenously applied hexanal is actively metabolized. researchgate.net The fruit tissue converts hexanal into other aroma-related volatiles, primarily hexanol and hexyl acetate. researchgate.net Using this compound in such an experiment would allow for the unambiguous identification and quantification of the metabolic products derived from the supplied aldehyde. This is achieved by detecting the deuterium label in molecules like hexanol-d13 and deuterated hexyl acetate, confirming the enzymatic pathways responsible for the conversion. This stable isotope tracing technique is crucial for understanding how organisms process both endogenous and exogenous volatile compounds, which has implications for food science, plant physiology, and microbial ecology. smolecule.comresearchgate.net
Enzymatic Reaction Mechanism Elucidation via Isotopic Labeling
Isotopically labeled compounds like this compound are pivotal for elucidating enzymatic reaction mechanisms. The deuterium label acts as a tracer that can be followed through a biochemical transformation, helping to identify intermediates and products and to understand the stereochemistry of enzymatic reactions.
A key application is in studying the function of enzymes like alcohol dehydrogenases (ADHs), which can catalyze the reduction of aldehydes to alcohols. researchgate.net In a study investigating the reduction of off-flavor aldehydes in plant-based milk alternatives by lactic acid bacteria, various species were tested for their ability to reduce hexanal. researchgate.net By using this compound as an internal standard and potentially as a substrate, one can precisely quantify the rate of its disappearance and the appearance of the corresponding alcohol, hexanol-d13. This helps characterize the substrate specificity and efficiency of different bacterial ADHs. researchgate.net The deuterium label ensures that the measured activity is due to the specific enzymatic conversion of the supplied substrate, avoiding confusion with other metabolic processes. mdpi.com This approach is broadly applicable to studying any enzyme that acts on aldehydes, providing clear insights into the catalytic mechanism.
Table 2: Example of Aldehyde Metabolites in Different Organisms
| Organism/System | Substrate | Key Metabolite(s) | Research Application |
| Apple Slices | Hexanal | Hexanol, Hexyl Acetate | Understanding aroma biosynthesis and fungal inhibition. researchgate.net |
| Lactic Acid Bacteria | Hexanal | Hexanol | Reducing off-flavors in plant-based products. researchgate.net |
| Oat Flakes | Linoleic/Oleic Acid | Hexanal | Monitoring lipid oxidation during storage. pan.olsztyn.pl |
Investigation of Deuterium Kinetic Isotope Effects (DKIE) on Reaction Rates
The investigation of Deuterium Kinetic Isotope Effects (DKIE) is a fundamental application of this compound in mechanistic studies. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org The DKIE is expressed as the ratio of the rate constant for the reaction with the light isotope (hydrogen, kH) to that of the heavy isotope (deuterium, kD), i.e., kH/kD.
This effect arises because the greater mass of deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. libretexts.org If this bond is broken or significantly altered in the rate-determining step of a reaction, more energy is required to break the C-D bond, and the reaction proceeds more slowly. This results in a "primary" KIE, which is typically greater than 1 (kH/kD > 1). princeton.edu
By comparing the reaction rate of hexanal with that of this compound, researchers can determine if the cleavage of a specific C-H bond is the rate-limiting step of a reaction. For example, in an enzyme-catalyzed reduction of the aldehyde group, if the transfer of a hydride to the carbonyl carbon is the slow step, using a deuterated reductant would slow the reaction. Conversely, in the oxidation of hexanal, measuring the rates for hexanal versus hexanal-d1 (deuterated at the aldehyde position) can reveal the importance of the aldehydic C-H bond cleavage in the reaction mechanism. nih.gov Even when the labeled bond is not broken (a "secondary" KIE), smaller effects can provide information about changes in hybridization at the labeled carbon center in the transition state. wikipedia.orgprinceton.edu Therefore, DKIE studies using this compound are a powerful tool for mapping the energy landscape of chemical and enzymatic reactions. mdpi.com
Computational and Theoretical Modeling of Hexanal D12 Reactivity and Isotopic Effects
Quantum Chemical Calculations of Deuterium (B1214612) Substitution Effects on Reaction Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the effects of deuterium substitution on reaction energetics. These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and the potential energy surfaces of reactions.
The substitution of hydrogen with deuterium, as in Hexanal-d12, primarily affects the zero-point vibrational energy (ZPVE) of the molecule. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPVE than a carbon-hydrogen (C-H) bond. This difference in ZPVE can lead to a significant kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. The rate of a reaction involving a C-H bond is typically 6–10 times faster than a reaction involving a C-D bond. wikipedia.org
Theoretical models based on transition state theory are heavily used to understand these isotope effects. wikipedia.org DFT calculations can be used to model the transition states of reactions involving aldehydes. rsc.orgrsc.org For instance, in the oxidation of aldehydes, replacing a C-H bond with a C-D bond can raise the energy barrier for hydrogen atom abstraction, potentially leading to a switch in regioselectivity to a competitive pathway that is slightly higher in energy. nih.gov
Recent studies have highlighted the importance of using high-quality basis sets and including dispersion energy corrections for accurate predictions. rsc.orgrsc.org For example, investigations into the Swern oxidation of alcohols to aldehydes have shown that basis sets of triple- or quadruple-ζ quality are recommended for effective geometry optimization and accurate normal coordinate analysis. rsc.orgrsc.org
Table 1: Theoretical Maximum and Typical Observed Values for Kinetic Isotope Effects (KIE)
| Isotope Effect Type | Theoretical Maximum (kH/kD) | Typical Observed (kH/kD) |
| Primary KIE | ~7 | 6-10 |
| α-Secondary KIE (sp3 to sp2) | 1.4 | 1.1-1.2 |
| α-Secondary KIE (sp2 to sp3) | 0.7 | 0.8-0.9 |
| β-Secondary KIE | - | 1.15-1.3 |
This table is based on data from various sources discussing kinetic isotope effects. wikipedia.org
Kinetic Modeling and Simulation of Complex Reaction Systems Involving Deuterated Aldehydes
Kinetic modeling and simulation provide a framework for understanding the macroscopic behavior of complex reaction systems based on their underlying elementary steps. For deuterated aldehydes like this compound, these models are crucial for predicting how isotopic labeling will affect product distributions and reaction rates over time.
Methodologies such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) framework are employed to develop kinetic models for reactions involving aldehydes. These models consider the adsorption of reactants, surface reactions, and desorption of products to derive rate equations. By fitting these models to experimental data, kinetic and adsorption parameters can be estimated, which are valuable for the simulation and optimization of industrial reactors.
In atmospheric chemistry, the oxidation of aldehydes is a significant process leading to the formation of highly oxygenated organic molecules (HOMs), which are precursors to atmospheric aerosols. copernicus.org Joint theoretical-experimental analyses of hexanal (B45976) autoxidation have shown that both aldehydic and non-aldehydic H-abstraction channels contribute to HOM formation. copernicus.org Kinetic modeling simulations that incorporate atmospherically relevant precursor concentrations have been shown to agree with experimental results. copernicus.org
The development of detailed chemical kinetic models, which can include hundreds of reactions and species, is essential for accurately simulating complex systems like combustion. researchgate.net These models are validated against experimental data and can be used to perform sensitivity and flux analyses to identify the key reactions that govern the observed phenomena. acs.org
Structure-Activity Relationship (SAR) Studies Utilizing Deuterated Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. Utilizing deuterated analogues like this compound in SAR studies can provide valuable insights into metabolic stability and mechanisms of action.
The replacement of hydrogen with deuterium at a metabolic "soft spot" can block or slow down metabolism at that site, leading to improved pharmacokinetic profiles. nih.gov This strategy has been successfully employed to enhance the metabolic stability of various compounds. nih.gov For example, deuterated analogs of certain anti-tubercular agents have shown longer half-lives and lower clearance than their non-deuterated counterparts. nih.gov However, it is important to note that increased deuteration does not always lead to improved metabolism, as it can sometimes cause a "metabolic switch," where an alternative metabolic pathway is enhanced. nih.gov
SAR studies often involve the synthesis and evaluation of a series of analogues to identify key structural features responsible for activity. mdpi.comacs.org For instance, in the development of kinase inhibitors, extensive SAR studies have led to compounds with significantly improved potency. mdpi.com Computational tools like molecular docking and dynamics simulations are often used in conjunction with experimental data to establish a SAR model. nih.gov These models can then guide the design and synthesis of new, more potent and selective compounds. nih.gov
Emerging Research Avenues and Methodological Advancements Pertaining to Hexanal D12
Development of Novel Sensor Technologies for Environmental Monitoring Applications
The pursuit of enhanced environmental monitoring has spurred the development of innovative sensor technologies. These next-generation sensors, often integrated with artificial intelligence, aim to improve the speed and accuracy of detecting various environmental pollutants. mdpi.com A significant area of research focuses on materials like spinel-structured zinc gallate (ZnGa2O4), which shows high sensitivity to a broad range of pollutants, making it suitable for environmental and industrial safety applications. mdpi.com The core of these advancements lies in improving the sensitivity, selectivity, and stability of gas sensors. researchgate.net
Researchers are exploring various approaches, including the use of laser-induced graphene electrodes, which exhibit excellent electrochemical properties for creating sensors for food safety and environmental monitoring. chemcu.org These sensors can be integrated with recognition elements like DNA, RNA, and antibodies to detect specific compounds. chemcu.org Another avenue involves the development of chemiresistors and optical devices for detecting gases like ammonia (B1221849) and carbon dioxide. researchgate.net The goal is to create portable and efficient tools for real-time monitoring of diverse compounds. researchgate.net These advanced sensors are crucial for collecting the vast amounts of data needed for predictive models and informed environmental policy decisions. digitellinc.com
While direct applications of these novel sensors specifically for Hexanal-d12 are not yet widely documented, the underlying technologies hold significant promise. The development of sensors with high sensitivity to volatile organic compounds (VOCs) could be adapted for the detection of deuterated compounds like this compound. mdpi.com This would be particularly valuable in environmental tracing studies where this compound is used as an internal standard to track the fate of pollutants.
Integration of Multi-Omics Approaches with Stable Isotope Tracing
The integration of multi-omics, which includes genomics, proteomics, and metabolomics, with stable isotope tracing represents a powerful strategy for unraveling complex biological processes. utrgv.edu Stable isotope tracing, using compounds like this compound, allows researchers to follow the metabolic fate of specific molecules within a biological system. bitesizebio.com This provides dynamic information about metabolic pathway activity, complementing the static snapshot offered by traditional metabolomics. bitesizebio.com
A key application of this integrated approach is in understanding how cells adapt to different conditions. For instance, in cancer research, stable isotope tracing helps to identify reprogrammed metabolic pathways that support tumor growth. researchgate.net By using labeled nutrients, researchers can track how cancer cells utilize them for energy and biosynthesis. researchgate.net This knowledge is crucial for developing targeted therapies. researchgate.net
In a recent study on macrophage polarization, a "triomics" approach was developed to simultaneously measure metabolites, proteins, and histone modifications from a single sample. utrgv.edu This method, combined with stable isotope tracing of glucose, revealed a complex interplay between metabolism and epigenetics that was previously undescribed. utrgv.edu Specifically, it showed how pro-inflammatory macrophages divert acetyl-CoA away from histone acetylation towards the production of acetylated amino acids. utrgv.edu
This compound serves as a critical internal standard in these types of studies. nih.govsemanticscholar.org Its use in stable isotope dilution analysis allows for the precise quantification of its non-deuterated counterpart, hexanal (B45976), and other related metabolites. semanticscholar.org For example, in a study investigating the effects of oxidized lipids on human gastric cells, this compound was used to quantify the formation of hexanal. semanticscholar.org This accurate quantification is essential for building reliable metabolic models and understanding the downstream effects of specific compounds.
The following table summarizes the use of this compound as an internal standard in a recent study:
| Parameter | Value |
| Analyte | Hexanal |
| Internal Standard | This compound |
| Quantitation Method | Stable isotope dilution analysis |
| Fragment Ion (m/z) for Hexanal | 72 |
| Fragment Ion (m/z) for this compound | 80 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Data from a study on the exposure of human gastric cells to oxidized lipids. semanticscholar.org |
Advanced Statistical and Chemometric Methods for Isotope-Labeled Data Interpretation
The large and complex datasets generated from isotope-labeling experiments necessitate the use of advanced statistical and chemometric methods for meaningful interpretation. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are instrumental in extracting quantitative and qualitative information. digitellinc.comscience.gov These methods help to identify patterns and relationships within the data, allowing for the classification of samples and the identification of key metabolites that are altered under different experimental conditions. science.gov
For instance, PLS-DA has been successfully used to discriminate between different types of animal fats based on their spectral data and to classify forest species using hyperspectral imagery. science.gov In metabolic studies, these techniques can be used to distinguish between different cell populations or treatment groups based on their metabolic profiles. science.gov The "variable importance in the projection" (VIP) method can then be used to identify the specific spectral bands or metabolites that are most influential in discriminating between the groups. science.gov
Multivariate statistical techniques are also crucial for the development of predictive models that can inform environmental policy and the design of new technologies. digitellinc.com In the context of environmental monitoring, these methods can be used to analyze data from sensor networks and identify sources of pollution. digitellinc.com
The accurate quantification provided by the use of internal standards like this compound is a prerequisite for the successful application of these statistical methods. semanticscholar.orgmdpi.com By minimizing experimental variability, stable isotope dilution analysis ensures that the observed differences in metabolic profiles are biologically meaningful. This robust data is then fed into statistical models to generate reliable insights.
Future Directions in Deuterated Compound Synthesis and Applications in Research Disciplines
The synthesis and application of deuterated compounds, including this compound, continue to be an active area of research with significant potential across various scientific disciplines. princeton.edu One of the primary applications of deuteration is to enhance the metabolic stability of drugs. princeton.edu By replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic cleavage, the rate of drug metabolism can be slowed, potentially leading to a longer half-life and reduced dosing frequency. princeton.edu This strategy can also be used to alter the metabolite profile of a drug, preventing the formation of toxic byproducts. princeton.edu
In addition to pharmaceutical applications, deuterated compounds are invaluable tools for elucidating biosynthetic pathways and studying reaction mechanisms. princeton.edu The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, provides insights into the rate-determining steps of chemical reactions.
The synthesis of deuterated compounds itself is an evolving field. Researchers are continually developing new methods for the selective incorporation of deuterium into complex molecules. These advancements are critical for expanding the range of available deuterated standards and research compounds.
This compound, with its high isotopic purity, serves as a prime example of a deuterated compound used as an internal standard in mass spectrometry. semanticscholar.orglgcstandards.com Its chemical properties are nearly identical to its non-deuterated analog, hexanal, allowing it to co-elute during chromatography, but its increased mass allows for its distinct detection by a mass spectrometer. semanticscholar.orgmdpi.com This makes it an ideal tool for accurate quantification in complex biological and environmental samples. nih.govresearchgate.netscispace.com Future research will likely focus on developing a wider array of deuterated standards for a broader range of analytes and exploring new applications of deuterated compounds in fields such as materials science and environmental science.
Q & A
Q. Why is Hexanal-d12 commonly used as an internal standard in GC-MS analysis?
this compound, a deuterated isotopologue of hexanal, is ideal for stable isotope dilution analysis (SIDA) due to its near-identical chemical behavior and distinct mass spectral signature. It minimizes matrix effects and improves quantification accuracy. For example, in lipid oxidation studies, it is added to samples before extraction to correct for losses during sample preparation . Methodologically, GC-MS parameters such as a ZB-WAX capillary column (30 m × 0.25 mm) and splitless injection mode are recommended for optimal separation and sensitivity .
Q. What safety protocols should researchers follow when handling this compound?
this compound is classified as a flammable liquid (GHS02) and a severe eye irritant (GHS07). Key precautions include:
- Using explosion-proof equipment and grounding containers to prevent static discharge.
- Wearing nitrile gloves and safety goggles.
- Storing in a cool, ventilated area away from oxidizers. Immediate rinsing with water is required for eye/skin contact, and CO₂/powder extinguishers should be used for fires .
Q. How should this compound stock solutions be prepared and stored to ensure stability?
Prepare solutions in hexane or inert solvents to avoid degradation. Store in amber glass vials at −20°C under argon to prevent deuterium exchange or oxidation. Stability should be verified via periodic GC-MS analysis, monitoring for peaks corresponding to non-deuterated contaminants (e.g., m/z 100 for hexanal vs. m/z 112 for this compound) .
Advanced Research Questions
Q. How can GC-MS parameters be optimized for trace-level this compound detection in complex matrices?
Key parameters include:
Q. What strategies mitigate isotopic interference when quantifying this compound alongside natural analogs?
Use high-resolution mass spectrometry (HRMS) to distinguish between this compound (m/z 112.12) and potential interferents (e.g., hexanol-d11, m/z 113.15). Additionally, chromatographic separation can be enhanced by adjusting the temperature ramp or using a polar column phase .
Q. How can discrepancies in deuterium content between theoretical and observed values be resolved?
Deviations may arise from isotopic impurity or exchange during storage. Validate purity via ¹H-NMR (absence of proton signals at δ 9.5–10 ppm for aldehydes) or LC-HRMS. If exchange is suspected, test stability under experimental conditions (e.g., pH, temperature) using deuterium NMR .
Q. What statistical methods are recommended for processing SIDA data in this compound assays?
Apply linear regression to calibration curves (this compound vs. natural hexanal), ensuring R² > 0.99. Use Student’s t-tests for replicate comparisons and report uncertainties via propagation of error from instrument precision (±5% for GC-MS) and dilution steps .
Methodological and Reproducibility Considerations
Q. How should researchers validate the absence of matrix effects in this compound quantification?
Perform spike-and-recovery experiments: Add this compound to both the sample and a solvent-only control. Recovery rates <90% indicate matrix interference, necessitating cleanup steps (e.g., solid-phase extraction) or standard addition calibration .
Q. How can conflicting results between this compound studies be critically analyzed?
Compare experimental conditions (e.g., oxidation models, extraction solvents) and analytical parameters. For instance, discrepancies in lipid oxidation rates may stem from differences in exposure assays (e.g., cell type, incubation time). Reconcile findings by conducting meta-analyses or inter-laboratory validations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
